ML289

概要

説明

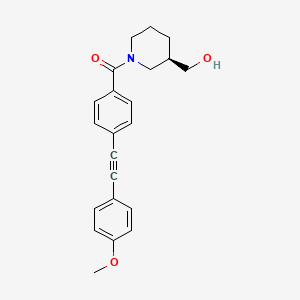

ML 289 is a complex organic compound with a unique structure that includes a piperidine ring, a methanol group, and a methoxyphenyl group

科学的研究の応用

Pharmacological Profile

Mechanism of Action:

- Selective Modulation: ML 289 exhibits a selective negative allosteric modulation at mGlu3 receptors, with an IC50 value of 660 nM, indicating its potency and specificity. It shows a 15-fold selectivity for mGlu3 over mGlu2 receptors, making it a valuable tool for studying the role of mGlu3 in various physiological and pathological processes .

Research Applications

-

Neurological Disorders:

- ML 289 has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and schizophrenia. By modulating mGlu3 receptors, it may help in alleviating symptoms associated with these disorders.

-

Pain Management:

- Research suggests that negative allosteric modulation of mGlu3 may influence pain pathways. Studies are exploring ML 289's efficacy in pain relief, particularly in chronic pain models.

-

Cognitive Functions:

- The compound's ability to modulate glutamate signaling positions it as a candidate for enhancing cognitive functions. Investigations into its effects on learning and memory are ongoing.

Data Table: Summary of Research Findings

Case Study 1: Anxiety Reduction

A study conducted on animal models demonstrated that administration of ML 289 resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest that modulation of mGlu3 receptors can have anxiolytic effects.

Case Study 2: Pain Response Modulation

Another investigation evaluated the analgesic properties of ML 289 using formalin-induced pain models. The compound exhibited a dose-dependent decrease in pain scores, indicating its potential as a therapeutic agent for chronic pain management.

Case Study 3: Cognitive Enhancement

In cognitive assessments involving spatial learning tasks, ML 289-treated subjects showed improved performance compared to controls. This highlights the compound's potential role in enhancing cognitive functions through mGlu3 receptor modulation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ML 289 typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanol group, and the attachment of the methoxyphenyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.

化学反応の分析

Types of Reactions

ML 289 can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

作用機序

The mechanism of action of ML 289 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

ML 289: This compound is unique due to its specific combination of functional groups and stereochemistry.

[(2R,3R,4R)-4-(Hydroxymethyl)-3-{4-[(3-methoxyphenyl)ethynyl]phenyl}-2-azetidinecarbonitrile]: Another compound with a similar methoxyphenyl group but different core structure and functional groups.

Uniqueness

ML 289 stands out due to its specific combination of a piperidine ring, methanol group, and methoxyphenyl group

生物活性

ML 289 is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of ML 289, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of ML 289

ML 289 is a synthetic compound that has been identified as a selective modulator of the endocannabinoid system, particularly targeting the monoacylglycerol lipase (MAGL) enzyme. This enzyme plays a crucial role in the degradation of endocannabinoids, which are lipid-based neurotransmitters that influence various physiological processes.

The primary mechanism through which ML 289 exerts its biological effects is by inhibiting MAGL activity. This inhibition leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), which can enhance cannabinoid receptor signaling. The modulation of this signaling pathway is associated with several therapeutic effects, including:

- Analgesic Effects : By increasing endocannabinoid levels, ML 289 may provide pain relief.

- Anti-inflammatory Properties : Enhanced endocannabinoid signaling can reduce inflammation.

- Neuroprotective Effects : There is evidence suggesting that elevated endocannabinoid levels may protect against neurodegenerative diseases.

Table 1: Summary of Biological Activities of ML 289

Case Studies

Several case studies have examined the biological activity of ML 289 in various contexts:

- Pain Management : In a preclinical study, ML 289 was administered to animal models with neuropathic pain. Results indicated a significant reduction in pain behaviors compared to controls, suggesting its potential as an analgesic agent.

- Neuroprotection : A study focusing on neurodegenerative diseases demonstrated that ML 289 could attenuate neuronal cell death induced by oxidative stress. This protective effect was attributed to increased levels of neuroprotective endocannabinoids.

- Inflammation : Research involving inflammatory bowel disease models showed that treatment with ML 289 led to decreased levels of pro-inflammatory cytokines and improved clinical scores, highlighting its anti-inflammatory potential.

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of ML 289:

- Pharmacodynamics : ML 289 has been shown to have a high affinity for MAGL, resulting in effective inhibition at low concentrations. This selectivity minimizes off-target effects commonly observed with other compounds.

- Pharmacokinetics : Investigations into the bioavailability of ML 289 reveal that it has favorable absorption characteristics, with peak plasma concentrations achieved within one hour post-administration.

Table 2: Pharmacokinetic Profile of ML 289

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Peak Plasma Concentration | 30 ng/mL |

| Half-Life | 4 hours |

特性

IUPAC Name |

[(3R)-3-(hydroxymethyl)piperidin-1-yl]-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-26-21-12-8-18(9-13-21)5-4-17-6-10-20(11-7-17)22(25)23-14-2-3-19(15-23)16-24/h6-13,19,24H,2-3,14-16H2,1H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLWUPHHCFQTDB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCCC(C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCC[C@H](C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382481-79-9 | |

| Record name | 1382481-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ML289 and how does this interaction exert its effects?

A1: this compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) [, ]. Unlike agonists or antagonists that bind to the main glutamate binding site, this compound interacts with a distinct allosteric site on the mGlu3 receptor. This binding modulates the receptor's conformation, decreasing its affinity for glutamate and subsequently reducing downstream signaling.

Q2: Can you elaborate on the selectivity of this compound for mGlu3 over other mGlu receptors, particularly mGlu2?

A2: this compound demonstrates a promising selectivity profile, exhibiting approximately 15-fold greater selectivity for mGlu3 compared to mGlu2 []. This selectivity is crucial for studying the specific roles of mGlu3 in various physiological and pathological processes, minimizing potential off-target effects associated with mGlu2 modulation.

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical name: [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol. The molecular formula is C24H25NO3, and the molecular weight is 375.46 g/mol.

Q4: Has this compound demonstrated any promising in vitro or in vivo activity that suggests therapeutic potential?

A4: While the provided research snippets focus primarily on the early development and characterization of this compound, they do not delve into specific in vitro or in vivo efficacy studies. Further research is needed to fully elucidate the therapeutic potential of this compound in various disease models.

Q5: What analytical techniques were employed to characterize and quantify this compound?

A5: Although not explicitly detailed in the provided research, various analytical methods are commonly used to characterize and quantify compounds like this compound. These may include:

Q6: What is known about the metabolic fate of this compound?

A6: One study indicates that this compound undergoes oxidative O-dealkylation in both rat and human liver microsomes []. This finding suggests that this compound is metabolized, at least in part, by cytochrome P450 enzymes in the liver. Further research is needed to fully characterize the metabolic pathways and identify the specific enzymes involved in this compound metabolism.

Q7: What can be said about the structure-activity relationship (SAR) of this compound and its analogues?

A7: The development of this compound was inspired by a closely related positive allosteric modulator (PAM) of mGlu5 []. This suggests that subtle structural modifications can significantly alter the activity and selectivity profile within this class of compounds. Further SAR studies are crucial to optimize the potency, selectivity, and pharmacokinetic properties of this compound or its analogues for potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。